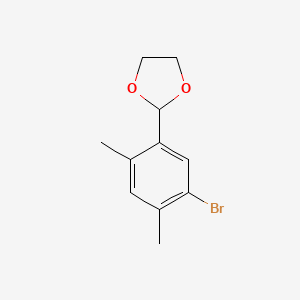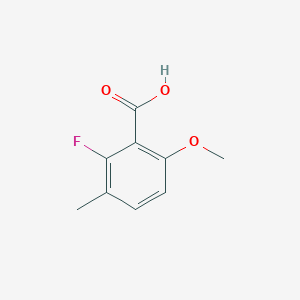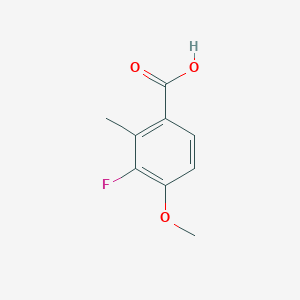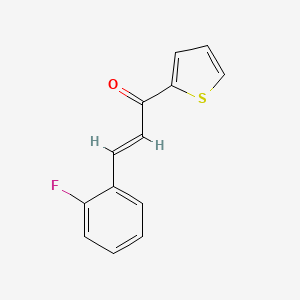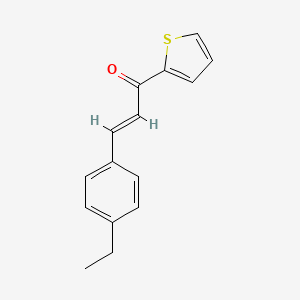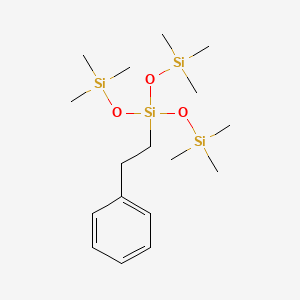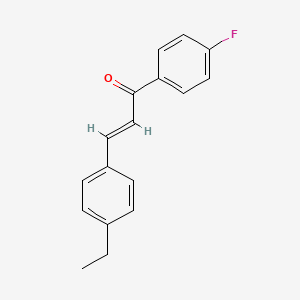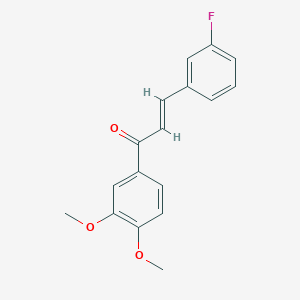
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, otherwise known as DMFMP, is an organic compound that has been studied extensively for its potential applications in scientific research. DMFMP is an aryl-substituted propenone and is a member of the class of compounds known as furanones. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
DMFMP has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, including those with potential pharmaceutical applications. It has also been studied for its potential applications in drug design, medicinal chemistry, and biochemistry. It has been used to study the structure-activity relationship of various compounds, as well as the effects of various substituents on the activity of the compounds.
Mechanism of Action
The mechanism of action of DMFMP is not fully understood. However, it is believed that it acts as a ligand for various enzymes and receptors, which allows it to interact with the target molecules. It is also believed to interact with DNA and RNA, which may affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMFMP are not well understood. However, it has been shown to have some effects on the activity of certain enzymes and receptors. It has also been shown to have some effects on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The main advantage of DMFMP for lab experiments is its low cost and ease of synthesis. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, its lack of specificity makes it difficult to use in certain experiments, and its potential toxicity must be taken into consideration when using it in experiments.
Future Directions
There are a number of potential future directions for DMFMP research. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in drug design and medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of more specific and effective compounds. Finally, further studies into its potential toxicity could lead to the development of safer compounds for use in lab experiments.
Synthesis Methods
DMFMP can be synthesized by a variety of methods. The most common method is the reaction of furfural with dimethoxyphenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is followed by the addition of 5-methylfuran-2-yl bromide. This reaction yields a mixture of (2E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and (2Z)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in a ratio of 3:2.
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDXNFGNLRALO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

